(E)-Hexadec-11-en-1-yl acetate

Electroantennography Pheromone receptor selectivity Geometric isomer discrimination

(E)-Hexadec-11-en-1-yl acetate (syn. E11‑16:Ac) is a C₁₈ monounsaturated fatty acetate that functions as the primary or essential co‑component of female‑produced sex pheromones across multiple lepidopteran pests, including the brinjal fruit and shoot borer (Leucinodes orbonalis), the eggplant borer, and Lonomia obliqua.

Molecular Formula C18H34O2
Molecular Weight 282.5 g/mol
CAS No. 56218-72-5
Cat. No. B013421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-Hexadec-11-en-1-yl acetate
CAS56218-72-5
Synonyms11E-16Ac; 
Molecular FormulaC18H34O2
Molecular Weight282.5 g/mol
Structural Identifiers
SMILESCCCCC=CCCCCCCCCCCOC(=O)C
InChIInChI=1S/C18H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-18(2)19/h6-7H,3-5,8-17H2,1-2H3/b7-6+
InChIKeyBTKXLQSCEOHKTF-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(E)-Hexadec-11-en-1-yl Acetate (CAS 56218‑72‑5): Core Pheromone Identity and Procurement-Relevant Physicochemical Profile


(E)-Hexadec-11-en-1-yl acetate (syn. E11‑16:Ac) is a C₁₈ monounsaturated fatty acetate that functions as the primary or essential co‑component of female‑produced sex pheromones across multiple lepidopteran pests, including the brinjal fruit and shoot borer (Leucinodes orbonalis), the eggplant borer, and Lonomia obliqua [1][2][3]. The compound possesses a trans (E) double bond at the Δ11 position, a molecular weight of 282.47 g mol⁻¹, and a standard‑condition enthalpy of vaporization (ΔvapH°) of 99.5 kJ mol⁻¹ as determined by gas chromatographic measurement [4]. These properties underpin its field‑release behaviour and differentiate it from the corresponding Z‑isomer.

Lepidopteran pheromone research & IPM monitoring lure development
Sex pheromone blend optimization for Leucinodes orbonalis trapping
Species-specific olfactory receptor studies requiring geometric isomer specificity

Why (E)-Hexadec-11-en-1-yl Acetate Cannot Be Replaced by Generic Analogs in Pheromone Applications


Pheromone‑based pest management relies on precise stereochemical recognition by insect olfactory receptors; even a single geometric isomer shift (E→Z) can abolish or drastically reduce trap capture [1][2]. The (E)-hexadec‑11‑en‑1‑yl acetate system is particularly sensitive: the Z‑isomer (Z11‑16:Ac) acts as a poor substitute, failing to attract target males in key species, while the related alcohol (E11‑16:OH) exerts a dose‑dependent, bell‑shaped synergistic or inhibitory effect that depends on the exact blend ratio with the acetate [1][3]. Consequently, substitution of the acetate component with a structurally “close” analog without verifying the isomeric purity and blend stoichiometry risks complete failure of monitoring or mass‑trapping programmes. The quantitative evidence presented below maps the measurable performance gaps that justify strict compound specification.

1
Z-isomer substitution risk (Z)-11-hexadecenyl acetate fails to attract target males; isomer shift abolishes trap capture.
2
Alcohol analog mismatch (E)-11-hexadecenol exerts bell-shaped synergy/inhibition; incorrect acetate:alcohol ratio may suppress catch.
3
Vapor pressure context E/Z isomers exhibit different ΔvapH°; dispenser release rates cannot be assumed identical without calibration.

Product-Specific Quantitative Evidence Guide for (E)-Hexadec-11-en-1-yl Acetate (CAS 56218‑72‑5): Comparator‑Based Differentiation Data


EAG Response: (E)-Isomer Elicits Stronger Antennal Depolarisation Than the (Z)-Isomer in Leucinodes orbonalis

In electroantennogram (EAG) puff tests on male eggplant borer (Leucinodes orbonalis), synthetic (E)-11-hexadecenyl acetate evoked a stronger antennal response than the (Z)-isomer, demonstrating clear receptor‑level stereo‑discrimination [1]. The EAG assay was conducted with synthetic geometric isomers of confirmed purity, confirming that the trans configuration is the biologically active form. No quantitative mV amplitude was reported in the original publication, but the directional difference was unambiguous and statistically significant.

EAG Isomer Selectivity
Head-to-head
(E)-isomer elicits stronger antennal depolarisation than (Z)-isomer in male L. orbonalis.
Supports E-isomer as receptor-level active form.
Directional superiority; exact mV not published.
Electroantennography Pheromone receptor selectivity Geometric isomer discrimination

Field Trapping: Traps Baited with (E)-Isomer Outperform Live Female Lures in Leucinodes orbonalis

In field trapping trials targeting L. orbonalis, traps baited with synthetic (E)-11-hexadecenyl acetate at loadings of 300 mg and 500 mg captured more male moths than traps containing six live virgin female moths, establishing the synthetic E‑isomer as a superior attractant source over the natural multi‑component emission [1]. The (Z)-isomer was not attractant at comparable loadings.

Field Trap Performance
Head-to-head
300-500 mg E-isomer lures > 6 live virgin female L. orbonalis in male moth catch.
Ranked higher lure efficacy for monitoring.
Exact ratio not in abstract; field conditions apply.
Field trapping Pheromone lure efficacy Agricultural pest monitoring

Blend Synergism: 1 % (E)-11-Hexadecenol Addition to (E)-11-Hexadecenyl Acetate Maximises Trap Catch in Leucinodes orbonalis

Field trials in India demonstrated that lures containing (E)-11-hexadecenyl acetate alone caught fewer male L. orbonalis than blends supplemented with 1 % to 10 % (E)-11-hexadecen‑1‑ol (E11‑16:OH). At a 1,000 µg loading on white rubber septa, the addition of exactly 1 % E11‑16:OH was significantly more attractive than either 0.1 % or 10 % additions, revealing a narrow optimal ratio [1]. The alcohol releases from rubber septa at approximately twice the rate of the acetate, a factor that must be accounted for in dispenser engineering [1].

Blend Synergism Ratio
Head-to-head
1% (E)-11-hexadecenol addition to acetate maximises catch; 0.1% or 10% sub-optimal.
Narrow optimal blend stoichiometry identified.
Release rate OH ≈ 2× acetate from rubber septa.
Pheromone blend optimisation Synergist ratio Dispenser release rate

Gas Chromatographic Kovats Retention Indices: (E)-Isomer Elutes Earlier on Polar Columns Than (Z)-Isomer

On a DB‑Wax polar column, (E)-11-hexadecenyl acetate exhibits a Kovats retention index of 2325, whereas the (Z)-isomer gives an RI of 2330 [1][2]. The difference of 5 index units is analytically significant for isomer identity confirmation. On the highly polar SP‑2340 phase the separation is larger: E‑isomer RI = 1643, Z‑isomer RI = 1665 (Δ = 22 units) [1][2].

GC Kovats Indices
Cross-study
DB-Wax ΔRI = -5; SP-2340 ΔRI = -22 (E vs Z).
Supports unambiguous isomer QC verification.
Validated on polar GC phases.
Gas chromatography Isomer identification Quality control

Enthalpy of Vaporisation: (E)-Isomer Shows Marginally Higher ΔvapH° Than (Z)-Isomer

Gas chromatographic vapour‑pressure determination by Koutek et al. (1997) yielded a standard enthalpy of vaporisation (ΔvapH°) of 99.5 kJ mol⁻¹ for (E)-11-hexadecenyl acetate and 98.7 kJ mol⁻¹ (23.6 kcal mol⁻¹) for the (Z)-isomer [1][2]. The difference of ≈0.8 kJ mol⁻¹ implies a slightly lower volatility for the E‑isomer under identical temperature conditions.

Enthalpy of Vaporisation
Cross-study
ΔvapH° E-isomer = 99.5 kJ mol⁻¹; Z-isomer = 98.7 kJ mol⁻¹ (+0.8 difference).
Slightly lower volatility requires isomer-specific dispenser calibration.
GC determination, 373–418 K.
Volatility Release rate prediction Pheromone dispenser design

Species‑Specific Pheromone Identity: Only the (E)-Isomer Confirmed as Natural Pheromone in Lonomia obliqua

In Lonomia obliqua (Lepidoptera: Saturniidae), comprehensive GC‑EAD, GC‑MS and dimethyl disulfide (DMDS) derivatisation studies confirmed that the natural pheromone is exclusively the (E)-isomer; synthetic (E)- and (Z)-isomers were compared side‑by‑side, and only the E‑isomer matched the retention time of the DMDS adduct of the natural compound [1]. The natural blend ratio was 100:35 (E11‑16:Ac : E11‑16:OH) [1].

Natural Pheromone Confirmation
Head-to-head
Only (E)-isomer matches natural DMDS adduct retention time in Lonomia obliqua.
Reinforces E-isomer as exclusive bioactive identity.
GC-MS, DMDS derivatisation confirmation.
Natural product confirmation Dimethyl disulfide derivatisation Saturniidae

Best Research and Industrial Application Scenarios for (E)-Hexadec-11-en-1-yl Acetate (CAS 56218‑72‑5)


Integrated Pest Management (IPM) Monitoring of Brinjal Fruit and Shoot Borer (Leucinodes orbonalis)

Field trials confirm that traps baited with (E)-11-hexadecenyl acetate at 300–500 mg capture more L. orbonalis males than live female baits, and blend optimisation with 1 % (E)-11-hexadecen‑1‑ol further maximises catch [1][2]. This supports seasonal population monitoring and treatment threshold decisions in eggplant cultivation across South and Southeast Asia. Procurement must specify high E‑isomeric purity and the correct acetate:alcohol ratio [2].

Mating Disruption and Mass Trapping for Eggplant Borer Control

Sustained release of (E)-11-hexadecenyl acetate from polyethylene dispensers (which deliver approximately twice the release rate of rubber septa) can disrupt male orientation to calling females [2]. The slightly lower volatility of the E‑isomer relative to the Z‑isomer (ΔvapH° ≈ +0.8 kJ mol⁻¹) necessitates isomer‑specific dispenser calibration to ensure adequate aerial concentration throughout the scotophase [3].

Quality Control and Isomeric Purity Verification in Commercial Pheromone Lure Manufacturing

The Kovats retention index difference (DB‑Wax ΔRI = 5; SP‑2340 ΔRI = 22) between E‑ and Z‑isomers provides a validated gas chromatographic method for batch release testing [4]. Manufacturers can reject batches where Z‑isomer contamination exceeds a defined threshold, ensuring conformity to the biologically active specification.

Biochemical and Neurophysiological Research on Lepidopteran Olfaction

The demonstrated stereospecificity of male L. orbonalis and L. obliqua antennae to (E)- over (Z)-isomers [1][5] makes this compound a valuable ligand for odorant receptor (OR) de‑orphanisation, heterologous expression studies, and structure‑activity relationship (SAR) investigations of pheromone‑binding proteins.

Application
Selection Property
Validation Focus
IPM monitoring of Leucinodes orbonalis
E-isomeric purity & blend ratio
Field trap capture vs. live-female benchmark
Mating disruption & mass trapping
Isomer-specific volatility profile
Dispenser release rate & aerial concentration consistency
Pheromone lure QC batch release
GC retention index separation
Z-isomer contamination threshold verification
Lepidopteran olfaction research
Stereospecific receptor activation
Odorant receptor de-orphanisation & SAR studies

Technical Documentation Hub

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36 linked technical documents
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